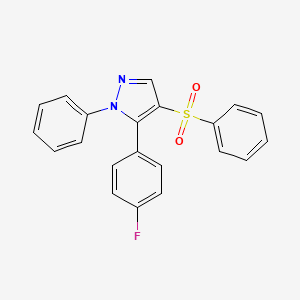

5-(4-氟苯基)-1-苯基-1H-吡唑-4-基苯基砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl sulfones are a class of organic compounds containing a sulfonyl functional group attached to two phenyl groups . They are used in various chemical reactions due to their reactivity and stability .

Synthesis Analysis

The synthesis of phenyl sulfones often involves the reaction of a sulfonyl chloride with a phenol or aniline . For example, difluoromethyl phenyl sulfone can be synthesized from substituted benzene sulfonyl chloride .

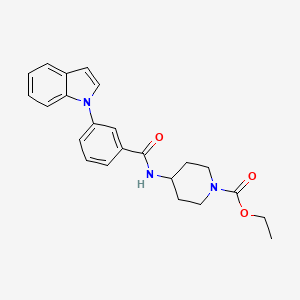

Molecular Structure Analysis

The molecular structure of a phenyl sulfone generally consists of a sulfonyl group (SO2) attached to two phenyl groups. The exact structure would depend on the specific substituents on the phenyl rings .

Chemical Reactions Analysis

Phenyl sulfones can participate in various chemical reactions. For example, vinyl sulfone-based compounds can undergo covalently reversible reactions with thiols .

Physical And Chemical Properties Analysis

Phenyl sulfones are generally solid at room temperature and have high melting points . They are known for their stability and resistance to heat, oxidation, and hydrolysis .

科学研究应用

High-Performance Polymers

Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO₂‒) in their main chain. Among them, aromatic polysulfones, such as bis(4-fluorophenyl) sulfone, stand out due to their exceptional thermal resistance and high strength properties. These polymers can withstand a wide range of temperatures (from –50°C to +220°C), making them suitable for high-performance applications .

Material Science

The 20th century witnessed the rise of polymers as essential materials in various industries. Polysulfones, including bis(4-fluorophenyl) sulfone, play a crucial role in modern material science. Their chemical inertness, hydrolytic stability, and resistance to acidic and alkaline media make them valuable for applications in machine engineering, electronics, aviation, robotics, and medicine .

Antibacterial Activity

Research has explored the antibacterial properties of sulfone derivatives. While specific studies on bis(4-fluorophenyl) sulfone are limited, related compounds have demonstrated antibacterial effects. For instance, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited curative activity against rice bacterial leaf blight .

作用机制

Target of Action

Sulfone derivatives have been widely used in the development of anti-tumor drugs .

Mode of Action

It is known that sulfone derivatives can act as potent irreversible inhibitors of certain enzymes . They inactivate their target enzymes by the addition of a residue of the active site at the double bond .

Biochemical Pathways

It is known that sulfone derivatives can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

A study on a similar compound, ml3403, showed that it undergoes sulfoxidation to form its active metabolite in human hepatic microsomal incubations . The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction .

Result of Action

It is known that sulfone derivatives can have various effects depending on their specific targets .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity of sulfone-based compounds . .

安全和危害

属性

IUPAC Name |

4-(benzenesulfonyl)-5-(4-fluorophenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDPTDWLCMNPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)

![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)

![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)